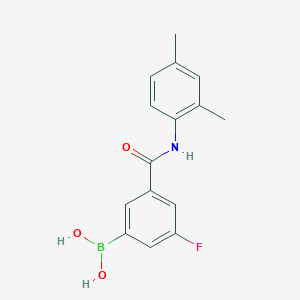
3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a carbamoyl group attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylaniline with phosgene to form the corresponding isocyanate, which is then reacted with 5-fluoro-3-bromophenylboronic acid under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The fluorine atom and carbamoyl group contribute to the compound’s binding affinity and specificity, modulating its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,4-Dimethylphenylcarbamoyl)benzeneboronic acid
- 5-Fluoro-2-(2,4-dimethylphenylcarbamoyl)phenylboronic acid
- 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorophenylboronic acid
Uniqueness
3-(2,4-Dimethylphenylcarbamoyl)-5-fluorophenylboronic acid is unique due to the specific positioning of the fluorine atom and the boronic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness
Eigenschaften
Molekularformel |
C15H15BFNO3 |
|---|---|
Molekulargewicht |
287.10 g/mol |
IUPAC-Name |
[3-[(2,4-dimethylphenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-9-3-4-14(10(2)5-9)18-15(19)11-6-12(16(20)21)8-13(17)7-11/h3-8,20-21H,1-2H3,(H,18,19) |
InChI-Schlüssel |
ABZHIOWSYAKZNL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


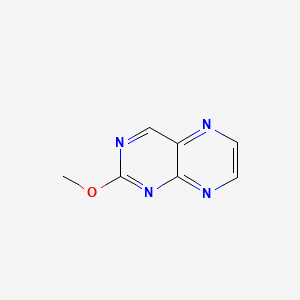
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)

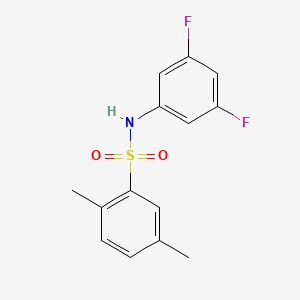
![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)

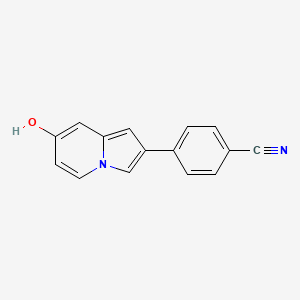
![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)

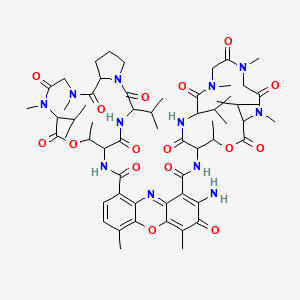
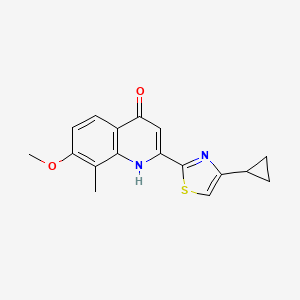
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)

